molecular formula C20H21N3O2 B2591284 N'-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 812641-48-8

N'-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

Cat. No.: B2591284
CAS No.: 812641-48-8
M. Wt: 335.407
InChI Key: NNWZEAXSHFSEIF-UHFFFAOYSA-N
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Description

N’-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a synthetic organic compound that features both an indole and an oxamide functional group. Compounds containing these groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide typically involves the reaction of 2,6-dimethylaniline with an appropriate indole derivative under conditions that facilitate the formation of the oxamide linkage. Common reagents might include coupling agents such as carbodiimides or other activating agents to promote the formation of the amide bond.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under certain conditions, potentially leading to the formation of quinone-like structures.

    Reduction: The oxamide group can be reduced to the corresponding amine under strong reducing conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.

Scientific Research Applications

N’-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like N’-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions. The indole moiety is known to interact with various biological targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]carbamate
  • N’-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]urea

Uniqueness

N’-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13-6-5-7-14(2)18(13)23-20(25)19(24)21-11-10-15-12-22-17-9-4-3-8-16(15)17/h3-9,12,22H,10-11H2,1-2H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWZEAXSHFSEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322569
Record name N'-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

812641-48-8
Record name N'-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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